molecular formula C21H16N2O6 B015093 3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid CAS No. 887352-68-3

3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid

Cat. No.: B015093
CAS No.: 887352-68-3
M. Wt: 392.4 g/mol
InChI Key: INMNTWMKOGDRMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid typically involves the following steps:

    Formation of Benzophenone-4-carboxylic Acid: This is achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: Benzophenone-4-carboxylic acid is then reacted with an amine to form the corresponding amide.

    Maleimidation: The amide is further reacted with maleic anhydride to introduce the maleimide group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvents such as acetic acid and dimethyl sulfoxide are commonly used, and the product is typically purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The maleimide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted maleimides.

Scientific Research Applications

3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a photoreactive crosslinker in polymer chemistry.

    Biology: Employed in proteomics for labeling and crosslinking proteins to study protein-protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The compound exerts its effects through the maleimide group, which can form covalent bonds with thiol groups in proteins. This interaction is crucial for crosslinking proteins and studying their interactions. The benzophenone moiety can also undergo photoreactions, enabling the compound to be used in photochemical applications .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Benzoylphenyl)maleimide: Similar structure but lacks the carboxamido group.

    4-Benzoylbenzoyl chloride: Precursor in the synthesis of 3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid.

    N-(4-Benzoylphenyl)maleamic Acid: Intermediate in the synthesis process.

Uniqueness

This compound is unique due to its dual functional groups (benzophenone and maleimide), which allow it to participate in both photochemical and covalent bonding reactions. This dual functionality makes it highly versatile in various research applications .

Properties

IUPAC Name

3-[(4-benzoylbenzoyl)amino]-2-(2,5-dioxopyrrol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6/c24-17-10-11-18(25)23(17)16(21(28)29)12-22-20(27)15-8-6-14(7-9-15)19(26)13-4-2-1-3-5-13/h1-11,16H,12H2,(H,22,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMNTWMKOGDRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCC(C(=O)O)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401239
Record name 3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887352-68-3
Record name 3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid
Reactant of Route 2
3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid
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3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid
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3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid
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3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid
Reactant of Route 6
3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid

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